molecular formula C6H6BrNO3 B599677 4-Hydroxypicolinic acid hydrobromide CAS No. 125545-96-2

4-Hydroxypicolinic acid hydrobromide

Cat. No.: B599677
CAS No.: 125545-96-2
M. Wt: 220.022
InChI Key: VPWZSFKFYCXGNB-UHFFFAOYSA-N
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Description

4-Hydroxypicolinic Acid Hydrobromide (CAS 125545-96-2) is an organic salt with a molecular formula of C6H6BrNO3 and a molecular weight of 220.02 g/mol . It is the hydrobromide salt form of 4-hydroxypicolinic acid, a compound featuring both a carboxylic acid and a hydroxyl group on a pyridine ring, which makes it a valuable chelating agent and versatile building block in chemical synthesis . While the specific biological mechanisms of this salt are an area of ongoing investigation, its parent structure, picolinic acid, is known for its metal-chelating properties. Researchers value this compound for developing novel derivatives with potential biological activity. For instance, structurally related picolinamide and 3-hydroxypicolinic acid derivatives have been explored in patent literature for their applications as fungicidal agents, highlighting the research interest in this class of compounds . This product is offered as a solid and should be stored according to cold-chain specifications to ensure stability . It is intended for research purposes as a chemical intermediate or standard in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-oxo-1H-pyridine-2-carboxylic acid;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5NO3.BrH/c8-4-1-2-7-5(3-4)6(9)10;/h1-3H,(H,7,8)(H,9,10);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPWZSFKFYCXGNB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CNC(=CC1=O)C(=O)O.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Process Chemistry of 4 Hydroxypicolinic Acid Hydrobromide

Conventional Synthetic Pathways to 4-Hydroxypicolinic Acid Derivatives

Conventional synthetic strategies for obtaining 4-hydroxypicolinic acid derivatives often utilize precursors like furans or start from existing picolinic acid structures. These methods involve a series of chemical reactions, including cyclizations, substitutions, and functional group interconversions.

Furan (B31954) and its derivatives, such as furfural (B47365), serve as versatile starting materials for the synthesis of pyridines due to their inherent structural similarities. The conversion of a five-membered furan ring into a six-membered pyridine (B92270) ring typically involves the introduction of a nitrogen atom and subsequent rearrangement.

One notable pathway from furfural involves a series of chemical steps that include cyano-amination. google.com This process is an adaptation of the Strecker synthesis, a well-established method for producing amino acids from aldehydes. organic-chemistry.orgwikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com In the context of synthesizing picolinic acid derivatives, an aldehyde like furfural reacts with ammonia (B1221849) and a cyanide source to form an α-aminonitrile intermediate. google.comyoutube.com This intermediate is then subjected to further transformations to yield the desired pyridine ring system. The initial reaction involves the formation of an imine from the aldehyde and ammonia, which is then attacked by the cyanide ion. masterorganicchemistry.commasterorganicchemistry.com

A key step in the synthesis of certain hydroxypicolinic acid derivatives from furan precursors is a bromination-rearrangement sequence. google.com For example, a synthetic route to 4-alkoxy-3-hydroxypicolinic acids from furfural involves the formation of 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) through a series of steps including bromination and rearrangement. google.com The bromination of pyridine rings themselves can be challenging, often requiring specific conditions and reagents like pyridinium (B92312) bromide perbromide or N-bromosuccinimide to achieve the desired substitution pattern. nih.govacs.org In some cases, bromination is carried out on a pyridine N-oxide derivative to facilitate substitution at the 2- or 4-positions. researchgate.net

Table 1: Example of a reaction step in the synthesis of a picolinonitrile derivative from a furan precursor.

ReactantReagentsProductYieldReference
Furfural-derived intermediateBromine, Sodium Hydroxide (B78521)4,6-dibromo-3-hydroxypicolinonitrile60-97% google.com

Another major synthetic approach starts with picolinic acid or its derivatives, modifying the pyridine ring through various substitution reactions. umsl.edupensoft.net This can involve the introduction of a hydroxyl group onto the pyridine ring. For example, 3,6-dihydroxypicolinic acid has been synthesized from 3-hydroxypicolinic acid via an Elbs oxidation. nih.gov The synthesis of aminopicolinic acids has also been achieved through multi-step reactions starting from picolinic acid, which involve the formation of intermediates such as 4-chloromethylpicolinate hydrochloride and 4-iodopicolinic acid. umsl.edu

Table 2: Multi-step synthesis of an aminopicolinic acid derivative from picolinic acid.

Starting MaterialIntermediate 1Intermediate 2Final ProductReference
Picolinic acid4-Chloromethylpicolinate hydrochloride4-Iodopicolinic acid4-Aminophenylethynyl)picolinic acid umsl.edu

In many synthetic routes, halogenated pyridine intermediates are formed, which then require dehalogenation or hydrolysis to yield the final product. Halogen reduction is a crucial step in the synthesis of 4-alkoxy-3-hydroxypicolinic acids from 4,6-dibromo-3-hydroxypicolinonitrile. google.com Similarly, the hydrolysis of halopyridines can be employed to introduce a hydroxyl group. acs.org This hydrolysis can sometimes be accompanied by rearrangement, depending on the reaction conditions and the position of the halogen on the pyridine ring. acs.org For instance, the conversion of a brominated picolinonitrile to the corresponding carboxylic acid would involve nitrile hydrolysis, a common transformation in organic synthesis. google.com

Approaches from Furan Precursors (e.g., Furfural)

Advanced Synthetic Strategies and Process Optimization

One-pot synthesis represents a significant process optimization by combining multiple reaction steps into a single operational sequence without isolating intermediate compounds. This approach offers considerable advantages in terms of time, resource, and cost savings. In the context of related picolinic acid synthesis, a one-pot process has been described for the conversion of a 4-alkoxy-3-hydroxypicolinonitrile intermediate to the corresponding 4-alkoxy-3-hydroxypicolinic acid. google.com This is achieved through a combination of reductive debromination and nitrile hydrolysis in a single reaction vessel. google.com

One-Pot Reaction Parameters
Reactants 4-alkoxy-6-bromo-3-hydroxypicolinonitrile, Zinc (Zn), Potassium Hydroxide (KOH)
Transformations Reductive debromination and Nitrile hydrolysis
Temperature 75°C - 125°C (preferably 80°C - 100°C)
Duration 8 to 48 hours
Advantage Combines multiple steps, reducing operational complexity and waste. google.com

Catalysis is a cornerstone of modern chemical synthesis, offering pathways with higher efficiency and selectivity. In the synthesis of picolinic acid derivatives, catalytic reduction is a key step for the removal of halogen atoms, which are often introduced to direct other chemical transformations.

The reductive removal of a bromo group from a bromopicolinic acid intermediate can be achieved through catalytic hydrogenation. google.com This method employs a transition metal catalyst, such as palladium on carbon (Pd/C) or Raney nickel (Ra/Ni), in the presence of a hydrogen source. google.com Hydrogen gas or a hydrogen transfer reagent like ammonium (B1175870) formate (B1220265) can serve as the hydrogen source. google.com This catalytic approach is often preferred over using stoichiometric metal reductants due to milder reaction conditions and improved waste profiles.

Catalytic Reduction Details
Substrate 6-Bromopicolinic acid derivative
Catalysts Palladium on carbon (Pd/C), Raney nickel (Ra/Ni)
Hydrogen Source Hydrogen gas (H₂), Ammonium formate
Solvents Methanol, Ethanol, Ethyl acetate (B1210297), Acetic acid
Benefit High efficiency and selectivity in dehalogenation. google.com

Hydrobromic acid (HBr) plays a critical role in the synthetic pathway leading to picolinic acid derivatives, particularly in the formation and purification of intermediates. In the synthesis starting from furfural, an α-aminoacetonitrile intermediate is formed in an organic solvent. google.com To facilitate separation from byproducts and move to the next reaction step in an aqueous medium, this intermediate is treated with an aqueous solution of hydrobromic acid. google.com

This treatment converts the water-immiscible α-aminoacetonitrile into its water-soluble hydrobromide salt. google.com This phase transition allows for the easy separation of the desired intermediate from the organic solvent, which may contain unreacted starting materials and organic-soluble impurities. The resulting aqueous solution of the hydrobromide salt is then directly used in a subsequent bromination/rearrangement reaction. google.com This use of HBr as a reagent for salt formation is a crucial part of the process that enables an efficient workup and purification of the intermediate. google.comjustia.com

Green Chemistry Principles in Synthesis of 4-Hydroxypicolinic Acid Hydrobromide

The application of green chemistry principles is essential for developing sustainable chemical manufacturing processes. For the synthesis of this compound and its precursors, key considerations include maximizing atom economy and minimizing waste.

Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. primescholars.commonash.edu Synthetic routes with high atom economy are inherently "greener" as they generate less waste. rsc.org

Waste prevention is a fundamental principle of green chemistry. nih.gov In the synthesis of this compound, strategies are employed to reduce the generation of hazardous waste and the use of environmentally harmful substances.

Use of Sustainable Reagents and Solvents

A significant advancement in the sustainable synthesis of pyridine derivatives involves the move away from harsh, stoichiometric oxidants and volatile organic solvents (VOCs). Traditional methods for the oxidation of picolines often employ reagents like potassium permanganate (B83412) (KMnO4) or nitric acid, which can generate significant waste streams. wikipedia.org Greener alternatives are being explored, focusing on catalytic oxidation using molecular oxygen or air as the ultimate oxidant, which aligns with the principles of green chemistry by producing water as the primary byproduct. mdpi.com

For the hydroxylation of the pyridine ring, enzymatic and photochemical methods represent promising sustainable pathways. While the direct, regioselective enzymatic hydroxylation of picolinic acid to the 4-hydroxy isomer is a subject of ongoing research, studies on related microbial transformations have demonstrated the potential of biocatalysis. For instance, picolinic acid hydroxylase from Arthrobacter picolinophilus has been shown to oxidize picolinic acid, although it primarily yields 6-hydroxypicolinic acid. cdnsciencepub.com The use of whole-cell biocatalysts or isolated enzymes operates under mild aqueous conditions, offering a significant environmental advantage over conventional chemical methods. mdpi.comnih.gov

Photochemical methods also present a metal-free and sustainable approach to pyridine hydroxylation. The irradiation of pyridine N-oxides can lead to the formation of hydroxylated products, and this method is compatible with a variety of functional groups. nih.govacs.orgacs.org The reaction can often be carried out in greener solvents, further enhancing its sustainability profile.

In the context of forming the hydrobromide salt, the use of aqueous hydrogen bromide (HBr) is a straightforward and relatively clean method. researchgate.net This avoids the use of anhydrous HBr gas, which is hazardous and difficult to handle. The salt formation is typically a high-yielding reaction with simple work-up procedures, often involving precipitation and filtration, which minimizes solvent waste.

Interactive Data Table: Conceptual Sustainable Synthesis of this compound

Synthetic Step Traditional Reagent/Solvent Sustainable Alternative Green Chemistry Principle Anticipated Advantage
Oxidation of γ-picoline Potassium Permanganate (KMnO₄) in waterMolecular Oxygen (O₂), Cobalt-based catalyst, Acetic AcidUse of catalytic reagents, Atom economyReduced inorganic waste, use of a readily available oxidant.
Hydroxylation Harsh chemical hydroxylationPhotochemical or Enzymatic Hydroxylation in water/bufferUse of renewable feedstocks (enzymes), energy efficiencyHigh selectivity, mild reaction conditions, reduced byproducts.
Salt Formation Anhydrous HBr in organic solventAqueous Hydrogen Bromide (48%)Safer solvents and reagentsAvoids hazardous gaseous reagents, simplifies handling.
Purification Recrystallization from organic solventsRecrystallization from water or ethanol/water mixturesUse of benign solventsReduced toxicity and environmental impact of solvents.

This conceptual framework demonstrates how the principles of green chemistry can be applied to the synthesis of this compound. The focus remains on replacing hazardous substances with safer alternatives, improving energy efficiency, and designing processes that generate minimal waste. nih.gov Further research and development are needed to optimize these sustainable pathways for industrial-scale production.

Chemical Reactivity and Derivatization of 4 Hydroxypicolinic Acid Hydrobromide

Reactions at the Hydroxyl Group (e.g., Acetylation)

The hydroxyl group at the 4-position of the pyridine (B92270) ring behaves similarly to a phenolic hydroxyl group, making it amenable to a variety of substitution reactions, most notably acetylation. Acetylation is a common strategy to protect the hydroxyl group or to modify the compound's biological or physical properties.

A standard and effective method for the O-acetylation of hydroxyl groups involves the use of acetic anhydride (B1165640) in the presence of a base, such as pyridine. nih.gov This reaction proceeds via a nucleophilic acyl substitution mechanism. The pyridine acts as a catalyst and a base, activating the acetic anhydride and deprotonating the hydroxyl group, thereby increasing its nucleophilicity. The reaction is typically carried out by dissolving the substrate in pyridine, followed by the addition of acetic anhydride. nih.gov The reaction mixture is often stirred at room temperature until completion, which can be monitored by techniques like thin-layer chromatography (TLC). nih.gov For sterically hindered hydroxyl groups, the addition of a more potent catalyst like 4-dimethylaminopyridine (B28879) (DMAP) can accelerate the reaction. nih.gov

The general procedure for such an acetylation is as follows:

The substrate containing the hydroxyl group is dissolved in dry pyridine under an inert atmosphere (e.g., argon). nih.gov

Acetic anhydride is added to the solution, typically at a cooled temperature such as 0 °C. nih.gov

The reaction is allowed to warm to room temperature and stirred until the starting material is consumed. nih.gov

The reaction is quenched, often with methanol, and the solvent is removed. nih.gov

A standard aqueous workup involving washing with dilute acid (e.g., 1 M HCl), water, and saturated aqueous sodium bicarbonate is performed to remove pyridine and excess reagents. nih.gov

The final acetylated product is then purified, commonly by silica (B1680970) gel column chromatography. nih.gov

This process effectively converts the hydroxyl group of 4-hydroxypicolinic acid to an acetate (B1210297) ester.

Transformations Involving the Carboxylic Acid Moiety

The carboxylic acid group at the 2-position of the pyridine ring is a key site for a variety of chemical transformations, including esterification, amide formation, and decarboxylation.

Esterification: The conversion of the carboxylic acid to an ester can be achieved through several methods. The Fischer esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst (e.g., sulfuric acid or tosic acid), is a common approach. masterorganicchemistry.com This is an equilibrium-driven reaction, and to favor the formation of the ester, a large excess of the alcohol is typically used, and/or water is removed as it is formed. masterorganicchemistry.com The mechanism involves the protonation of the carbonyl oxygen, which enhances the electrophilicity of the carbonyl carbon, followed by nucleophilic attack by the alcohol. masterorganicchemistry.commasterorganicchemistry.com

Amide Formation: The synthesis of amides from 4-hydroxypicolinic acid can be accomplished by first converting the carboxylic acid to a more reactive derivative, such as an acid chloride, followed by reaction with an amine. nih.gov The treatment of picolinic acid derivatives with thionyl chloride (SOCl₂) can generate the corresponding acyl chloride in situ. nih.gov Alternatively, various coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), can be employed to facilitate direct amide bond formation between the carboxylic acid and an amine. orgsyn.org These reagents activate the carboxylic acid to form a reactive intermediate that is readily attacked by the amine nucleophile.

Decarboxylation: The removal of the carboxylic acid group as carbon dioxide, known as decarboxylation, can be a significant reaction under certain conditions. While simple carboxylic acids are generally stable, those with specific structural features, such as a β-keto group, can decarboxylate more readily upon heating. wikipedia.orgmasterorganicchemistry.com The decarboxylation of pyridinecarboxylic acids can be influenced by the reaction conditions and the presence of other substituents on the ring. For some pyridone-3-carboxylic acids, decarboxylation has been achieved by heating with potassium carbonate in a solvent like toluene. wikipedia.org

TransformationReagents and ConditionsProduct Type
EsterificationAlcohol, Acid Catalyst (e.g., H₂SO₄), HeatEster
Amide FormationSOCl₂ then Amine; or Amine, Coupling Agent (e.g., DCC, EDC)Amide
DecarboxylationHeat, sometimes with a catalyst (e.g., K₂CO₃)Pyridine (carboxyl group removed)

Pyridyl Ring Functionalization and Substitution Chemistry

The pyridine ring of 4-hydroxypicolinic acid is an electron-deficient system, which influences its reactivity towards substitution reactions. The presence of both an electron-donating hydroxyl group and an electron-withdrawing carboxylic acid group further modulates the ring's reactivity. Functionalization can be achieved through various methods, including palladium-catalyzed cross-coupling reactions.

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. Key examples applicable to derivatives of 4-hydroxypicolinic acid include the Suzuki-Miyaura, Sonogashira, and Heck reactions. organic-chemistry.orgwikipedia.orgorganic-chemistry.org These reactions typically involve the coupling of an organometallic reagent with an organic halide or triflate. To utilize 4-hydroxypicolinic acid in these reactions, it is often necessary to first convert the hydroxyl group to a halide (e.g., chloride or bromide) or a triflate, which can then act as the electrophilic partner in the coupling reaction.

Suzuki-Miyaura Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide or triflate in the presence of a palladium catalyst and a base. organic-chemistry.orglibretexts.org It is a versatile method for creating biaryl structures. For instance, a chloro- or bromo-substituted derivative of 4-hydroxypicolinic acid could be coupled with various arylboronic acids to introduce diverse aryl substituents onto the pyridine ring. organic-chemistry.orgresearchgate.netresearchgate.net

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orglibretexts.orgorganic-chemistry.org This method would allow for the introduction of alkyne functionalities onto the pyridine ring of a halogenated 4-hydroxypicolinic acid derivative.

Heck Reaction: The Heck reaction is the palladium-catalyzed coupling of an alkene with an aryl or vinyl halide. organic-chemistry.orgwikipedia.org This reaction can be used to introduce alkenyl substituents onto the pyridine ring. The reaction typically requires a base and a palladium catalyst. wikipedia.org

The regioselectivity of these functionalization reactions is influenced by the existing substituents on the pyridine ring.

Formation of Complex Molecular Scaffolds Utilizing 4-Hydroxypicolinic Acid Hydrobromide as a Precursor

The multiple functional groups on this compound make it an excellent starting material for the synthesis of more complex molecular scaffolds, including fused heterocyclic systems and macrocycles.

The strategic manipulation of the hydroxyl and carboxylic acid groups allows for the construction of fused ring systems. For example, derivatives of 4-hydroxypicolinic acid can undergo intramolecular cyclization reactions to form bicyclic or tricyclic structures. acs.org A unique synthetic route to 3-hydroxy-4-substituted picolinonitriles has been developed, which can serve as intermediates for 2,3,4-trisubstituted pyridines found in biologically active molecules. acs.org

Furthermore, pyridine dicarboxylic acids, which can be conceptually derived from 4-hydroxypicolinic acid, are key components in the synthesis of macrocyclic ligands. nih.govnih.gov These macrocycles are often synthesized via template-driven Schiff base condensations between a dicarbonyl pyridine derivative and a diamine. nih.govresearchgate.net The resulting macrocyclic complexes have applications in areas such as coordination chemistry and catalysis. The synthesis of chiral macrocyclic pyridine carboxamides has been reported starting from pyridine-2,6-dicarbonyl dichloride, demonstrating the utility of such pyridine backbones in constructing large, complex structures. nih.gov

The versatility of 4-hydroxypicolinic acid as a building block is further highlighted by its potential use in multicomponent reactions, which allow for the rapid assembly of complex molecules in a single step. nih.govresearchgate.net

Precursor DerivativeReaction TypeResulting Complex Scaffold
4-Propargylaminoisoxazoles (related to picolinonitrile synthesis)Gold(I)-catalyzed cyclization/N-O bond cleavage3-Hydroxy-4-substituted picolinonitriles
Pyridine-2,6-dicarbonyl dichlorideCoupling with diamines or amino estersMacrocyclic amides
N-aralkylsulphonamidesIntramolecular sulphonamidomethylationFused heterocyclic systems (e.g., tetrahydroisoquinolines)

Advanced Structural Characterization and Spectroscopic Analysis

X-ray Crystallographic Studies for Solid-State Architecture and Intermolecular Interactions

X-ray crystallography is an essential technique for determining the precise three-dimensional arrangement of atoms within a crystal. wikipedia.org For 4-Hydroxypicolinic acid hydrobromide, this method would reveal the ionic nature of the crystal lattice, composed of 4-hydroxypicolinium cations and bromide anions. The quaternization of the pyridine (B92270) nitrogen atom results in a stable cation that forms salts with various anions. nih.gov The solid-state architecture is dictated by a network of strong intermolecular forces, primarily hydrogen bonds and ionic interactions.

While a specific crystal structure for this compound is not publicly available, its key parameters can be inferred from studies of similar pyridinium (B92312) halogenide salts. nih.gov

Crystallographic Parameter Expected Value / Feature
Crystal System Likely Monoclinic or Orthorhombic, common for such organic salts.
Space Group Centrosymmetric space groups (e.g., P2₁/c, Pbca) are common. nih.govresearchgate.net
Key Structural Unit The 4-hydroxypicolinium cation and the Br⁻ anion.
Dominant Interactions Ionic forces between the pyridinium cation and bromide anion; extensive hydrogen bonding.
Protonation Site The nitrogen atom of the pyridine ring is protonated. mdpi.com

The crystal structure of this compound is expected to be dominated by an extensive hydrogen-bonding network. The protonated pyridinium nitrogen (N⁺-H), the carboxylic acid hydroxyl group (COOH), and the 4-position hydroxyl group (Ar-OH) all serve as potent hydrogen bond donors. The bromide anion (Br⁻) and the carbonyl oxygen of the carboxylic acid are primary hydrogen bond acceptors.

This arrangement facilitates the formation of several strong hydrogen bonds:

N⁺-H···Br⁻: A strong charge-assisted hydrogen bond between the pyridinium cation and the bromide anion, which is a defining feature of such hydrohalide salts.

O-H···Br⁻: Hydrogen bonds between the hydroxyl protons (from both the carboxylic acid and the 4-hydroxy group) and the bromide anion.

O-H···O=C: Intermolecular hydrogen bonding between the carboxylic acid groups of adjacent molecules, potentially forming dimers or chains, a common motif in carboxylic acids. researchgate.net

The interaction between an Active Pharmaceutical Ingredient (API) and a co-former can result in either a salt or a co-crystal. This distinction is crucial as it affects the material's physicochemical properties. A salt is formed through proton transfer from an acidic compound to a basic one, creating an ionic pair. A co-crystal, conversely, consists of neutral components held together by non-ionic interactions like hydrogen bonds. researchgate.net

In the case of this compound, the components are 4-hydroxypicolinic acid and hydrobromic acid (HBr). The pyridine nitrogen in 4-hydroxypicolinic acid is basic, while HBr is a strong acid. The significant difference in acidity and basicity ensures that a proton is transferred from HBr to the pyridine nitrogen. This proton transfer results in the formation of the 4-hydroxypicolinium cation and the bromide anion, classifying the resulting solid as a true salt, not a co-crystal. nih.gov Crystallographic analysis would confirm this by locating the proton on the pyridine nitrogen and identifying the ionic nature of the interaction with the bromide ion.

Vibrational Spectroscopy (FT-IR, FT-Raman) for Detailed Conformational Analysis

Vibrational spectroscopy, including Fourier Transform Infrared (FT-IR) and Fourier Transform Raman (FT-Raman) spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound. nih.gov For this compound, the spectra would show characteristic bands for the carboxylic acid, the hydroxyl group, and the protonated pyridine (pyridinium) ring.

The formation of the pyridinium salt induces significant and predictable changes compared to the spectrum of the neutral 4-hydroxypicolinic acid:

O-H and N⁺-H Stretching: The O-H stretch from the carboxylic acid typically appears as a very broad band from 3300-2500 cm⁻¹, often overlapping C-H stretches, due to strong hydrogen bonding. orgchemboulder.com Upon salt formation, this region becomes even more complex, incorporating a broad, strong absorption for the N⁺-H stretch of the pyridinium group.

C=O Stretching: The carbonyl (C=O) stretch of a carboxylic acid is an intense band typically found between 1760-1690 cm⁻¹. orgchemboulder.com In the salt, its position may shift due to changes in the hydrogen-bonding environment involving the bromide ion and the protonated ring.

Pyridine Ring Vibrations: The characteristic ring stretching vibrations of pyridine (around 1600-1450 cm⁻¹) are expected to shift to higher frequencies in the pyridinium salt. This is due to the stiffening of the ring bonds upon protonation. mdpi.com

O-H Bending: A broad O-H out-of-plane bending (wagging) peak, characteristic of hydrogen-bonded carboxylic acid dimers, is typically seen around 960-900 cm⁻¹. spectroscopyonline.com

The combination of FT-IR and FT-Raman is powerful because vibrational modes can be IR-active, Raman-active, or both, providing a more complete vibrational analysis. rsc.org

Vibrational Mode Expected Frequency Range (cm⁻¹) Description
O-H Stretch (Carboxylic & Phenolic)3300 - 2500 (very broad)Involved in strong hydrogen bonding. orgchemboulder.com
N⁺-H Stretch (Pyridinium)~3200 - 2800 (broad)Overlaps with O-H and C-H stretching regions; characteristic of pyridinium salt formation.
C-H Stretch (Aromatic)~3100 - 3000Aromatic C-H bond vibrations.
C=O Stretch (Carboxylic Acid)~1730 - 1680Position influenced by the extensive hydrogen bonding network in the salt crystal.
C=C, C=N Ring Stretches~1640 - 1450Multiple bands corresponding to the vibrations of the pyridinium ring; shifted from the neutral pyridine. mdpi.com
C-O Stretch~1320 - 1210Stretching of the C-O single bond in the carboxylic acid group. orgchemboulder.com
O-H Bend~960 - 900 (broad)Out-of-plane bend, characteristic of hydrogen-bonded acid structures. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical Elucidation and Reaction Monitoring

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating molecular structure in solution. For this compound, ¹H and ¹³C NMR would provide definitive evidence of salt formation. The protonation of the pyridine nitrogen atom significantly alters the electronic environment of the ring, leading to characteristic chemical shift changes. nih.gov

In ¹H NMR, the protons on the aromatic ring of the resulting 4-hydroxypicolinium cation are deshielded compared to the neutral parent molecule. This is because the N⁺ atom is more electron-withdrawing than a neutral nitrogen atom, reducing the electron density on the ring protons and causing them to resonate at a lower field (higher ppm value). cdnsciencepub.com The chemical shifts of the acidic protons (COOH, Ar-OH, and N⁺-H) are often broad and their position can be concentration and solvent dependent.

Similarly, in ¹³C NMR, the carbon atoms of the pyridinium ring will also experience a downfield shift upon protonation.

NMR is also an effective technique for monitoring the progress of the salt formation reaction by tracking the disappearance of reactant signals and the simultaneous appearance of product signals over time. researchgate.net

Proton / Carbon Parent Acid (Estimated ¹H δ, ppm) Hydrobromide Salt (Estimated ¹H δ, ppm) Comment
H-3~7.5 - 7.7~8.2 - 8.4Significant downfield shift due to proximity to the electron-withdrawing C=O group and adjacent N⁺-H.
H-5~7.0 - 7.2~7.6 - 7.8Downfield shift due to protonation of the ring.
H-6~8.1 - 8.3~8.8 - 9.0Largest downfield shift expected for the proton ortho to the newly formed N⁺-H group. cdnsciencepub.com
Ar-OH~10 - 12 (broad)~11 - 13 (broad)Position is highly variable and depends on solvent and concentration.
COOH~12 - 14 (broad)~13 - 15 (broad)Position is highly variable; may exchange with water if present. libretexts.org
N⁺-HN/A~14 - 16 (broad)A new, typically broad signal confirming protonation; position is highly variable and may exchange.

Mass Spectrometry (e.g., LC-MS) for Structural Confirmation and Purity Profiling

Liquid Chromatography-Mass Spectrometry (LC-MS) is an indispensable analytical technique for separating components of a mixture and identifying them based on their mass-to-charge ratio (m/z). rsc.org For an ionic compound like this compound, LC-MS is used to confirm the identity of the organic cation and to assess the purity of the sample.

During analysis, typically using electrospray ionization (ESI) in positive ion mode, the salt dissociates, and the mass spectrometer detects the protonated molecule, which in this case is the 4-hydroxypicolinium cation itself. The bromide anion is not typically observed in positive mode. The expected exact mass of the cation [C₆H₅NO₃ + H]⁺ is 140.0342 Da. The detection of this ion provides strong confirmation of the compound's cationic structure.

Furthermore, LC-MS is a powerful tool for purity profiling. chimia.ch The liquid chromatography step separates the target compound from any impurities, such as unreacted starting materials, byproducts from synthesis, or degradation products. The mass spectrometer then provides the molecular weight of each separated component, allowing for their identification and quantification, which is critical for quality control. researchgate.net Unusual adducts can sometimes form in the ion source, and care must be taken in interpreting the spectra. nih.gov

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to predicting the behavior of a molecule at the electronic level. These methods offer a lens into the stability, reactivity, and spectroscopic properties of 4-Hydroxypicolinic acid hydrobromide.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a powerful tool for investigating the structural and spectral characteristics of organic compounds. nih.gov It is employed to determine the optimized molecular geometry, vibrational frequencies, and other electronic properties of molecules. nih.govresearchgate.net For a molecule like this compound, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311G++, can predict bond lengths, bond angles, and dihedral angles of its most stable conformation. nih.govresearchgate.net

These calculations yield theoretical vibrational spectra (FT-IR and Raman) that can be compared with experimental data to confirm the molecular structure. nih.gov For instance, characteristic vibrational modes for C=O, C-H, and O-H stretching can be calculated and assigned. nih.gov DFT also provides the foundation for many of the reactivity descriptors discussed in subsequent sections. researchgate.net

Frontier Molecular Orbital (HOMO-LUMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the concept of chemical reactivity by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). youtube.comwikipedia.org The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a crucial parameter for determining molecular stability and reactivity. wikipedia.orgnih.gov

A small HOMO-LUMO gap suggests that a molecule is highly polarizable, has high chemical reactivity, and is considered a "soft" molecule. nih.gov Conversely, a large energy gap indicates high stability and low reactivity, characterizing a "hard" molecule. nih.govresearchgate.net For this compound, the HOMO is expected to be localized on the electron-rich hydroxyphenyl ring, while the LUMO may be distributed across the pyridine (B92270) ring system. The energy gap and related quantum chemical parameters provide a quantitative measure of the molecule's kinetic stability and reactivity. researchgate.net

Table 1: Illustrative Quantum Chemical Descriptors from FMO Analysis This table presents typical parameters derived from FMO analysis for a heterocyclic compound, calculated using DFT methods.

ParameterSymbolFormulaTypical Value (eV)
HOMO EnergyEHOMO--5.3 to -6.8
LUMO EnergyELUMO--2.1 to -3.4
Energy GapΔEELUMO - EHOMO3.0 to 4.5
Electronegativityχ-(EHOMO + ELUMO)/23.7 to 5.1
Chemical Hardnessη(ELUMO - EHOMO)/21.5 to 2.25
Global SoftnessS1/(2η)0.22 to 0.33
Electrophilicity Indexωχ2/(2η)3.0 to 7.5

Molecular Electrostatic Potential (MEP) Mapping and Fukui Functions

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attacks. nih.gov The MEP map illustrates regions of negative potential (electron-rich, prone to electrophilic attack) and positive potential (electron-poor, prone to nucleophilic attack). For 4-Hydroxypicolinic acid, MEP analysis would likely show negative potential concentrated around the oxygen atoms of the hydroxyl and carboxyl groups, as well as the nitrogen atom in the pyridine ring, identifying these as potential sites for interaction with electrophiles. researchgate.net

The Fukui function provides a more quantitative prediction of local reactivity. scm.comwikipedia.org It describes the change in electron density at a specific point in a molecule when an electron is added or removed. wikipedia.org By calculating the Fukui function, one can identify the most nucleophilic (f+) and electrophilic (f-) sites within the molecule on an atom-by-atom basis. scm.com This descriptor is derived from DFT and is instrumental in applying the Hard/Soft Acid/Base (HSAB) principle to specific atomic centers, which can be particularly useful in understanding interactions within biological systems. nih.gov

Photo-switching Properties and Excited-State Dynamics

Theoretical studies on related molecules, such as 3-hydroxypicolinic acid, suggest that these compounds may exhibit interesting photophysical behaviors. nih.gov The photo-switching properties of 3-hydroxypicolinic acid have been studied using electronic structure theory methods, focusing on a mechanism driven by an excited-state intramolecular double proton transfer (d-ESIPT). nih.gov This process involves the movement of two protons within the molecule upon photoexcitation, leading to a different tautomeric form.

For such a process to be effective as a molecular photoswitch, theoretical calculations aim to identify chemical substitutions that can ensure the thermal stability of the different isomers while allowing for efficient and selective optical excitation. nih.gov Investigations into the excited-state dynamics can reveal the pathways of energy dissipation after a molecule absorbs light, including radiative transitions (fluorescence), non-radiative relaxation, and intersystem crossing to a triplet state. nih.gov The dynamics of the hydrobromide counter-ion in solution, particularly its interaction with water molecules in the ground and excited states, can also be modeled to understand ion pair formation and solvation processes. nih.gov

Molecular Docking and Dynamics Simulations

To explore the potential of this compound as a bioactive agent, molecular docking and dynamics simulations are employed to model its interactions with biological macromolecules like proteins and enzymes.

Ligand-Protein Interaction Modeling (e.g., Enzyme and Receptor Binding)

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a target protein to form a stable complex. nih.govnih.gov This method helps to elucidate the binding mode and estimate the binding affinity, often expressed as a binding energy score in kcal/mol. nih.govnih.gov For example, based on the activities of structurally similar compounds, 4-Hydroxypicolinic acid could be docked into the active sites of enzymes like tyrosinase or receptors such as the N-methyl-D-aspartate (NMDA) receptor to predict its inhibitory potential. nih.govnih.gov

Following docking, Molecular Dynamics (MD) simulations are performed to analyze the stability of the ligand-protein complex over time. nih.govresearchgate.net MD simulations provide a dynamic view of the interactions, revealing how the ligand and protein adjust their conformations to achieve an optimal fit. nih.govyoutube.com These simulations can confirm the stability of key interactions, such as hydrogen bonds and hydrophobic contacts, identified in the docking pose. The binding free energy of the complex can be calculated using methods like MM/PBSA and MM/GBSA, offering a more accurate prediction of binding affinity. nih.gov

Table 2: Illustrative Molecular Docking Results for a Ligand with Target Proteins This table shows hypothetical binding energies and key interacting residues for a small molecule inhibitor, demonstrating typical outputs from a molecular docking study.

Target Protein (PDB ID)Binding Energy (kcal/mol)Key Interacting ResiduesType of Interaction
Tyrosinase (e.g., 2Y9X)-7.8HIS263, HIS259, VAL283Metal coordination, Hydrophobic
NMDA Receptor Subunit (e.g., 5I57)-6.9ARG523, SER511, THR518Hydrogen bond, Electrostatic
Cyclooxygenase-2 (e.g., 5IKR)-8.2ARG120, TYR355, SER530Hydrogen bond, Pi-cation

Predictive Studies for Binding Modes and Affinities

Predictive studies for the binding modes and affinities of small molecules to biological targets are a cornerstone of modern drug discovery and computational chemistry. These studies often utilize molecular docking and molecular dynamics (MD) simulations to elucidate the interactions between a ligand and a protein's active site. Although direct predictive binding studies for this compound are not documented, research on analogous compounds, particularly metal complexes of hydroxypicolinic acids, offers valuable insights into the methodologies and potential interaction patterns.

One pertinent example involves the theoretical investigation of oxo-vanadium complexes with 3-hydroxypicolinic acid (an isomer of 4-hydroxypicolinic acid) binding to protein tyrosine phosphatase 1B (PTP1B), a significant target in anti-diabetes research. mdpi.com Using a combination of quantum mechanics and molecular mechanics (QM/MM) calculations, researchers predicted the binding mode of these complexes within the enzyme's active site. The calculations revealed that the VO(3hp)₂ complex undergoes significant structural distortion to fit into the reactive center of PTP1B. mdpi.com The binding was found to be dominated by polar interactions with several key amino acid residues, including the backbone oxygen of Phenylalanine-122, the backbone and side group hydrogens of Arginine-221, and side groups of Glutamine-262, Glutamine-266, Cysteine-215, and Tyrosine-46. mdpi.com

Such studies highlight the critical role of specific functional groups on the ligand in forming hydrogen bonds and other non-covalent interactions that stabilize the ligand-protein complex. For a molecule like 4-Hydroxypicolinic acid, the hydroxyl (-OH) and carboxylic acid (-COOH) groups, along with the pyridine nitrogen, would be the primary sites for such interactions.

Molecular docking is another powerful tool for predicting binding modes. The process involves computationally placing a ligand into the active site of a protein and scoring the different poses based on their predicted binding affinity. nih.govmdpi.com For instance, in the development of novel herbicides based on the picolinic acid scaffold, molecular docking analyses were used to understand how newly synthesized compounds bind to the auxin-signaling F-box protein 5 (AFB5). mdpi.com These analyses showed that a highly active compound, V-7, docked more effectively with the receptor than the established herbicide picloram, providing a structural basis for its enhanced activity. mdpi.com

The accuracy of these predictive methods is a continuous area of research. While scoring functions are generally adept at predicting the correct binding pose, they can be less reliable in accurately ranking the binding affinities of a series of different ligands. nih.gov Therefore, results from docking are often complemented by more computationally intensive methods like MD simulations to refine the binding poses and better estimate binding free energies.

The table below summarizes key interacting residues for a related hydroxypicolinic acid complex, illustrating the type of data generated from predictive binding studies.

LigandTarget ProteinKey Interacting ResiduesComputational Method
Vanadium(IV)-oxo bis(3-hydroxy-2-pyrodinonate)PTP1BPhe122, Arg221, Gln262, Gln266, Cys215, Tyr46QM/MM

This table is illustrative and based on data for a derivative compound due to the lack of specific data for this compound.

Structure-Activity Relationship (SAR) Investigations

Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry and toxicology, aiming to correlate the chemical structure of a compound with its biological or physiological activity. For picolinic acid derivatives, SAR investigations have been approached through both computational and experimental means to guide the design of molecules with desired properties, ranging from therapeutic agents to herbicides.

Computational methods provide a powerful means to establish quantitative structure-activity relationships (QSAR). These approaches use molecular descriptors derived from the chemical structure to develop mathematical models that predict biological activity.

A study on various picolinic acid derivatives employed quantum chemical calculations using the SCF MO method in the 3-21G/6-31G* basis to find a correlation between the electronic structure of the molecules and their physiological effects. nih.gov The research indicated that derivatives exhibiting a bimodal physiological effect (displaying both stimulating and inhibiting properties at different concentrations) had a lower ionization potential compared to those without this effect. nih.gov This finding validated the hypothesis that the electronic structure is a key determinant of this specific type of physiological activity and allowed researchers to predict bimodal activity in other amino-substituted derivatives of picolinic acid. nih.gov

In another example, a 3D-QSAR model was constructed for a series of 4-amino-3,5-dichloro-6-(5-aryl-substituted-1-pyrazolyl)-2-picolinic acid compounds designed as potential herbicides. mdpi.com This model was built using IC₅₀ values from root growth inhibition assays and was used to guide the synthesis of further compounds with potentially higher potency. mdpi.com Such models help in visualizing the regions of a molecule where steric bulk, or electrostatic changes (positive or negative) would likely lead to an increase or decrease in biological activity.

Computational tools are also integral to modern SAR-based read-across for toxicological assessment. nih.gov This process uses data from a well-studied source compound to predict the toxicity of a structurally similar, data-poor target compound. The justification for such a "read-across" relies on demonstrating similarity in structure, and often, in predicted metabolic pathways. nih.gov While not applied to this compound directly in the available literature, this methodology represents a key computational approach to SAR.

The correlation of specific structural features with biological mechanisms is the essence of SAR. For the picolinic acid class, modifications to the pyridine ring and the carboxylic acid group have been shown to significantly influence activity and selectivity.

In a series of benzamide (B126) and picolinamide (B142947) derivatives developed as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) inhibitors for potential use in Alzheimer's disease, the position of a dimethylamine (B145610) side chain was found to be critical. nih.gov The investigation revealed that the substitution pattern markedly influenced both the inhibitory activity and the selectivity for AChE over BChE. nih.gov Specifically, one of the most potent and selective compounds, a picolinamide derivative, was found through molecular docking to bind to both the catalytic and peripheral sites of the AChE enzyme, explaining its mechanism of inhibition at a molecular level. nih.gov This study also suggested that, within their series, the picolinamide derivatives were generally more potent than the corresponding benzamide derivatives. nih.gov

Similarly, in the development of picolinic acid-based herbicides, the introduction of a substituted pyrazole (B372694) ring at the 6-position of the picolinic acid core was a key structural modification. mdpi.com Bioassay tests demonstrated that this structural change could lead to compounds with potent, broad-spectrum herbicidal activity. mdpi.com The nature of the substituent on the aryl ring of the pyrazole moiety was further fine-tuned to optimize this activity. For example, compound V-8 in the study showed superior post-emergence herbicidal activity compared to the commercial herbicide picloram. mdpi.com

Research on chromium(III) complexes with various substituted picolinic acids also contributes to SAR understanding. researchgate.net A study synthesizing and characterizing seven new Cr(R-pic)₃ derivatives found that different substituent groups (e.g., -Br, -CF₃, -Cl, -COOH, -CH₃, -OH) on the picolinic acid ring affected the physicochemical properties of the resulting metal complex. researchgate.net Notably, derivatives with a hydroxyl group (-OH) showed a diminished capacity to generate hydroxyl radicals compared to those with halogen substituents, indicating that this structural feature directly influences the complex's reactivity. researchgate.net

The table below summarizes SAR findings for various picolinic acid derivatives.

Compound ClassStructural ModificationEffect on Biological/Physiological Activity
Picolinic Acid DerivativesLower ionization potentialCorrelated with bimodal physiological effect nih.gov
Picolinamide DerivativesPosition of dimethylamine side chainMarkedly influenced AChE/BChE inhibitory activity and selectivity nih.gov
6-Pyrazolyl-2-Picolinic AcidsIntroduction of pyrazolyl at position 6Led to potent herbicidal activity mdpi.com
Chromium(III) Picolinates-OH vs. Halogen substituentHydroxyl group reduced the generation of hydroxyl radicals researchgate.net

Biological Activity and Mechanistic Investigations Pre Clinical and in Vitro Focus

Enzyme Inhibition Mechanisms (e.g., PARP1, Cholinesterase, HIF Prolyl Hydroxylase)

There is a significant lack of specific data regarding the inhibitory activity of 4-hydroxypicolinic acid hydrobromide against key enzymes such as Poly(ADP-ribose) polymerase 1 (PARP1) and cholinesterase. However, the broader class of picolinic acid derivatives has been associated with the inhibition of Hypoxia-Inducible Factor (HIF) prolyl hydroxylases.

Enzyme Kinetics and Molecular Inhibition Studies

Detailed enzyme kinetic studies, including the determination of IC₅₀ values and inhibition constants (Kᵢ), for this compound are not documented in the reviewed scientific literature. While some picolinic acid compounds are recognized as inhibitors of HIF prolyl-hydroxylase, specific kinetic data for the 4-hydroxy variant is not available.

Receptor Binding and Signaling Pathway Studies (in vitro cell lines)

Investigations into the receptor binding profile and the modulation of signaling pathways by this compound are very limited.

Agonist/Antagonist Activity Profiling

One study noted that 4-hydroxypicolinic acid was used in the synthesis of lactam derivatives that act as orexin (B13118510) receptor antagonists. googleapis.com However, this does not indicate that 4-hydroxypicolinic acid itself has antagonist activity at these receptors. Another study on rat hippocampal slices found that 4-hydroxypicolinic acid inhibited evoked field potentials, suggesting some form of antagonist activity at excitatory pathways, though it was significantly less potent than kynurenic acid. nih.govresearchgate.net

Selectivity Studies for Receptor Subtypes

There are no available studies that have specifically examined the selectivity of this compound for any receptor subtypes. Such studies are crucial for understanding the specific biological effects and potential therapeutic applications of a compound.

Cellular Mechanistic Studies (in vitro)

Research into the in vitro cellular mechanisms of this compound is sparse. One study on picolinic acid, the parent compound without the hydroxyl group, indicated that it could induce cytotoxicity and apoptosis in HIV-1 and HSV-2 infected cells. researchgate.net The study suggested that the antiviral effect was a consequence of its cytotoxic properties. researchgate.net It is important to note that these findings are for picolinic acid and not the 4-hydroxy derivative, and therefore may not be directly applicable.

In a different context, 4-hydroxypicolinic acid has been utilized as a matrix in matrix-assisted laser desorption/ionization (MALDI) mass spectrometry for the analysis of oligonucleotides. nih.govnih.gov This application, however, does not provide insight into its biological mechanisms within a cellular environment.

Induction of Reactive Oxygen Species (ROS) Formation

There is currently no available research that specifically investigates or provides data on the induction of reactive oxygen species (ROS) formation by this compound in in vitro models.

Mitochondrial Membrane Depolarization Effects

Detailed investigations into the effects of this compound on mitochondrial membrane depolarization have not been reported in the available scientific literature. Consequently, there is no data to present on this specific biological effect.

DNA Damage Response and Repair Pathway Modulation

Specific studies detailing the modulation of DNA damage response and repair pathways by this compound are not present in the current body of scientific research.

Pharmacokinetic and Pharmacodynamic Principles in In Vitro Models

Information regarding the in vitro pharmacokinetic and pharmacodynamic properties of this compound is limited.

Metabolic Stability in Biological Systems (in vitro)

No specific in vitro metabolic stability data for this compound, such as its degradation over time in the presence of liver microsomes or other metabolically active systems, was found in the public domain. General principles of metabolic stability assays involve incubating a compound with systems like liver microsomes and measuring its concentration over time to determine its half-life and intrinsic clearance. nih.govbldpharm.comnih.gov

Ionization State and Distribution Coefficient Influence

While the ionization state and distribution coefficient are critical parameters for predicting a compound's absorption, distribution, metabolism, and excretion (ADME) properties, specific experimental or calculated values for this compound are not available in the reviewed literature. The ionization state (pKa) and distribution coefficient (LogD) are fundamental properties that influence a compound's solubility and permeability across biological membranes.

Applications in Advanced Materials and Supramolecular Chemistry

Role in Coordination Chemistry as a Ligand

4-Hydroxypicolinic acid, the parent molecule of its hydrobromide salt, is a heterocyclic compound that can act as a versatile ligand in coordination chemistry. Picolinic acid and its derivatives are well-known for their ability to form stable complexes with a wide range of metal ions. The presence of a carboxylic acid group at the 2-position and a nitrogen atom within the pyridine (B92270) ring allows for the formation of a stable five-membered chelate ring with a metal center. researchgate.net This bidentate coordination mode is a common feature among picolinic acid-based ligands. researchgate.net

In the case of 4-Hydroxypicolinic acid hydrobromide, the pyridine nitrogen is protonated. This protonation prevents the nitrogen from acting as a direct donor atom to a metal center unless deprotonation occurs in the reaction medium. Consequently, the coordination of this compound to a metal ion would likely proceed through the carboxylate group, potentially in a monodentate fashion, or it may involve a preliminary deprotonation step to allow for the typical bidentate O,N-coordination. The specific coordination mode will be highly dependent on the reaction conditions, such as pH and the nature of the metal ion and solvent used.

Potential Coordination Modes of 4-Hydroxypicolinic Acid Description
Monodentate (carboxylate) Coordination occurs solely through one or both oxygen atoms of the carboxylate group.
Bidentate (N,O-chelation) The ligand coordinates to a metal center via the pyridine nitrogen and one oxygen of the carboxylate group, forming a stable five-membered ring.
Bridging The ligand can bridge two or more metal centers using the carboxylate and/or the hydroxyl group.

Development of Hydrogen-Bonded Supramolecular Assemblies

The molecular structure of this compound is rich in functional groups capable of forming strong and directional hydrogen bonds, which are the cornerstone of supramolecular chemistry. sci-hub.se The carboxylic acid group provides a potent hydrogen bond donor (-OH) and acceptor (C=O). The hydroxyl group also serves as both a hydrogen bond donor and acceptor. In the hydrobromide salt, the protonated pyridine nitrogen (N-H) is an excellent hydrogen bond donor, while the bromide anion (Br⁻) can act as a hydrogen bond acceptor.

This multiplicity of hydrogen bonding sites allows for the formation of intricate and predictable supramolecular synthons. For instance, carboxylic acids commonly form dimeric structures through a pair of O-H···O hydrogen bonds. researchgate.net In the solid state, this compound has the potential to form extended networks through a variety of hydrogen bonding interactions. These can include chains, sheets, or more complex three-dimensional architectures.

The interplay between the different functional groups can lead to the formation of specific recognition patterns. For example, the protonated pyridine nitrogen can form a strong N-H···O hydrogen bond with the carboxylate or hydroxyl group of a neighboring molecule, or with the bromide counter-ion. The presence of the bromide ion adds another layer of complexity and control over the resulting supramolecular assembly. The study of related systems, such as other pyridinium (B92312) carboxylates, has shown that such interactions are pivotal in dictating the final crystal packing. The formation of these non-covalent assemblies is a key strategy in crystal engineering, allowing for the design of materials with specific structural and functional properties.

Potential Hydrogen Bonding Interactions in this compound Donor Acceptor
Carboxylic acid dimerCarboxylic acid -OHCarboxylic acid C=O
Pyridinium-carboxylatePyridinium N-HCarboxylate C=O
Pyridinium-hydroxylPyridinium N-HHydroxyl -OH
Hydroxyl-carboxylateHydroxyl -OHCarboxylate C=O
Pyridinium-bromidePyridinium N-HBromide ion (Br⁻)
Carboxylic acid-bromideCarboxylic acid -OHBromide ion (Br⁻)
Hydroxyl-bromideHydroxyl -OHBromide ion (Br⁻)

Potential as Building Blocks for Functional Materials (Theoretical/Exploratory)

The inherent functionalities of this compound make it a promising building block for the design and synthesis of functional materials. In the realm of materials science, a "building block" refers to a molecule that can be systematically assembled into larger, ordered structures with emergent properties. 4-Hydroxypicolinic acid is classified as a heterocyclic building block, indicating its utility in constructing more complex molecular frameworks. bldpharm.com

The theoretical potential of this compound spans several areas. The combination of a metal-coordinating unit (the picolinate (B1231196) moiety) and hydrogen-bonding sites allows for the construction of metal-organic frameworks (MOFs) or coordination polymers. rsc.org In such materials, the 4-Hydroxypicolinic acid ligand would bridge metal centers, while the hydroxyl groups could be used to tune the properties of the pores within the framework or to introduce additional functionality through post-synthetic modification. The hydrobromide form, with its charged nature, could be explored for the synthesis of ionic co-crystals or salts with other functional molecules, leading to materials with interesting optical or electronic properties.

Furthermore, the ability to form extensive hydrogen-bonded networks suggests its potential use in the development of organic ferroelectrics, where the ordering of protons within the hydrogen bond network can lead to a switchable macroscopic polarization. The aromatic nature of the pyridine ring also introduces the possibility of π-π stacking interactions, which can play a crucial role in the charge transport properties of organic semiconductors. While extensive experimental work on functional materials derived specifically from this compound is yet to be reported, its molecular structure provides a strong theoretical basis for its exploration in these advanced applications. The development of energy-structure-function maps for related molecular building blocks has shown promise in predicting the properties of yet-to-be-synthesized materials, a strategy that could be applied to this compound. nih.gov

Analytical Method Development for Research Purity and Process Control

Chromatographic Techniques for Separation and Quantification (e.g., HPLC, LC-MS)

Chromatographic techniques are indispensable for the analysis of multi-component samples, providing the separation power needed to resolve the main compound from process-related impurities and potential degradants. High-Performance Liquid Chromatography (HPLC) with UV detection is a primary workhorse for quantitative analysis due to its high precision and robustness.

A typical reversed-phase HPLC (RP-HPLC) method for an ionizable, polar compound like 4-Hydroxypicolinic acid hydrobromide would be developed to ensure adequate retention and sharp, symmetrical peak shapes. Method development involves optimizing the column chemistry, mobile phase composition (including organic modifier, pH, and buffer), flow rate, and column temperature. For instance, an acidic mobile phase is often employed to suppress the ionization of the carboxylic acid group, promoting better retention on a C18 column. researchgate.net The UV detector wavelength is selected based on the analyte's maximum absorbance to ensure high sensitivity. scioninstruments.comresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of HPLC with the powerful detection and identification ability of mass spectrometry. medchemexpress.com While HPLC-UV provides quantitative data, LC-MS is invaluable for confirming the identity of the main peak by its mass-to-charge ratio (m/z) and for identifying unknown impurities by analyzing their mass spectra. This is particularly crucial in research settings for characterizing unexpected byproducts or degradation products. caymanchem.com

Table 1: Example HPLC Method Parameters for this compound Analysis

ParameterConditionPurpose
Column Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm)Provides hydrophobic stationary phase for separation.
Mobile Phase A 0.1% Phosphoric Acid in WaterAcidifies mobile phase to control ionization; provides polarity.
Mobile Phase B AcetonitrileOrganic modifier to control elution strength.
Elution Mode GradientAllows for separation of compounds with a range of polarities.
Flow Rate 1.0 mL/minStandard flow for analytical scale columns.
Column Temp. 25 °CEnsures reproducible retention times.
Injection Vol. 10 µLStandard volume for analytical injections.
Detector UV-Vis Diode Array Detector (DAD)Quantifies analyte and provides spectral purity information.
Detection λ ~304 nmWavelength of maximum absorbance for sensitivity. caymanchem.com

Spectroscopic Methods for Purity Assessment and Impurity Profiling

While chromatography separates components, spectroscopy provides information about their chemical structure and quantity. In the context of purity assessment for this compound, several spectroscopic methods are employed.

UV-Vis Spectroscopy , often integrated into an HPLC system as a Diode Array Detector (DAD), is used for quantification and peak purity analysis. By comparing the UV spectrum across an eluting peak, one can assess if the peak represents a single component or co-eluting impurities. The characteristic absorbance spectrum of 4-Hydroxypicolinic acid, with a maximum around 304 nm, serves as a basis for its detection. caymanchem.com

Nuclear Magnetic Resonance (NMR) Spectroscopy is one of the most powerful tools for unambiguous structure elucidation and purity assessment. ¹H NMR provides information on the number and environment of protons, allowing for confirmation of the compound's identity. chemicalbook.com The presence of unexpected signals can indicate impurities. Quantitative NMR (qNMR) can also be used to determine the purity of a research material against a certified reference standard without the need for a specific standard of the compound itself.

Mass Spectrometry (MS) , especially when coupled with LC, is critical for impurity profiling. It provides the molecular weight of the parent compound and any detected impurities. High-resolution mass spectrometry (HRMS) can yield the elemental composition, which is instrumental in proposing the structures of unknown impurities or degradation products. wikipedia.org

Table 2: Application of Spectroscopic Methods for Analysis of this compound

Spectroscopic MethodApplicationInformation Provided
UV-Vis Spectroscopy Quantification; Peak Purity Check (in HPLC)Analyte concentration, spectral homogeneity across a peak.
¹H NMR Spectroscopy Structural Confirmation; Purity AssessmentChemical structure, identification of proton-containing impurities.
Mass Spectrometry (MS) Molecular Weight Confirmation; Impurity IDMass-to-charge ratio (m/z) of parent and impurities.
High-Resolution MS Structural Elucidation of UnknownsPrecise mass and elemental composition.

Development of Stability-Indicating Methods for Research Materials

A stability-indicating analytical method (SIAM) is a validated quantitative procedure that can accurately detect decreases in the concentration of the active substance due to degradation. nih.gov The core feature of a SIAM is its specificity, meaning it can separate, detect, and quantify the intact compound in the presence of its potential degradation products. researchgate.net

The development of a SIAM for this compound involves subjecting the compound to forced degradation or "stress testing." youtube.com In this process, the material is exposed to harsh conditions to intentionally generate degradation products. researchgate.net Common stress conditions include:

Acidic and Basic Hydrolysis: Exposure to strong acids (e.g., 1N HCl) and bases (e.g., 1N NaOH) at elevated temperatures. youtube.com

Oxidation: Treatment with an oxidizing agent like hydrogen peroxide (H₂O₂). researchgate.net

Thermal Stress: Exposure to high temperatures (e.g., 80 °C). youtube.com

Photostability: Exposure to controlled UV and visible light. nih.gov

The stressed samples are then analyzed by the proposed analytical method (typically HPLC). The method is considered stability-indicating if all degradation products are successfully separated from the main compound peak and from each other, demonstrating the method's specificity. scirp.org

Table 3: Hypothetical Forced Degradation Results for this compound

Stress Condition% Assay of Parent CompoundObservations
Control Sample 100%No degradation observed.
Acid Hydrolysis (1N HCl, 60°C) 91.5%Minor degradation; one primary degradant peak observed at a different retention time.
Base Hydrolysis (1N NaOH, 60°C) 85.2%Significant degradation; two major degradant peaks resolved from the parent peak.
Oxidation (3% H₂O₂, RT) 95.8%Minor degradation; one small degradant peak observed.
Thermal (80°C, 48h) 99.1%Compound is relatively stable to heat; minimal degradation.
Photolytic (ICH Light, 24h) 97.4%Minor degradation; one small degradant peak observed.

Validation Principles for Analytical Methods in Academic Research

While full GMP-level validation may not be required for early-stage academic research, adherence to core validation principles is essential to ensure data quality and reliability. The validation process demonstrates that an analytical method is suitable for its intended purpose. gmp-compliance.orgresearchgate.net Key parameters, based on the International Council for Harmonisation (ICH) Q2(R1) guideline, are adapted for a research context. fda.govich.org

Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities or degradants. fda.gov This is demonstrated through forced degradation studies.

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte within a given range. This is typically evaluated by a linear regression analysis of at least five concentration levels. scirp.org

Accuracy: The closeness of the test results obtained by the method to the true value. It is often assessed by analyzing samples with known concentrations (e.g., spiked placebo or blank matrix) and calculating the percent recovery. researchgate.net

Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the Relative Standard Deviation (RSD) and is assessed at two levels: repeatability (intra-day) and intermediate precision (inter-day). ich.org

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. fda.gov This is crucial for the analysis of impurities.

Table 4: Typical Validation Acceptance Criteria for a Research-Grade HPLC Method

Validation ParameterAcceptance Criterion (Example)
Specificity No interference at the retention time of the main peak; baseline resolution from degradants.
Linearity (Correlation Coefficient, r²) ≥ 0.995
Accuracy (% Recovery) 95% - 105%
Precision (Repeatability, RSD) ≤ 2.0%
Precision (Intermediate, RSD) ≤ 3.0%
Limit of Quantitation (LOQ) Signal-to-Noise Ratio ≥ 10

Q & A

Q. Q1. What are the optimal synthetic routes for 4-hydroxypicolinic acid hydrobromide, and how do reaction conditions influence yield?

Methodological Answer : The compound is typically synthesized via bromination of 4-hydroxypicolinic acid. A common protocol involves using N-bromosuccinimide (NBS) as the brominating agent in acetic acid or dichloromethane under controlled temperatures (e.g., 0–25°C). Yield optimization requires careful stoichiometric balancing of NBS (1.1–1.2 equivalents) and monitoring reaction time to avoid over-bromination. Post-reaction purification via recrystallization (e.g., using ethanol/water mixtures) is critical to isolate the hydrobromide salt .

Q. Q2. Which spectroscopic techniques are most effective for characterizing this compound?

Methodological Answer :

  • NMR : 1^1H and 13^{13}C NMR (in DMSO-d6 or CDCl3) confirm the pyridine ring substitution pattern (e.g., hydroxyl at C4, bromine at C5). The hydrobromide salt formation is evidenced by a downfield shift of the pyridine protons.
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (C6H5BrNO3·HBr, [M+H]+^+ at m/z 221.02).
  • FT-IR : Peaks at ~2500–3000 cm1^{-1} (HBr stretch) and ~1680 cm1^{-1} (carboxylic acid C=O) confirm salt formation .

Q. Q3. What are the common derivatization reactions of this compound in organic synthesis?

Methodological Answer :

  • Oxidation : The hydroxyl group (C4) can be oxidized to a ketone using KMnO4 in acidic conditions, yielding 4-pyridone derivatives.
  • Substitution : The bromine atom (C5) undergoes nucleophilic substitution with amines or thiols (e.g., SNAr reactions in DMF at 80–100°C).
  • Coordination Chemistry : The hydroxyl and carboxylic acid groups act as bidentate ligands for transition metals (e.g., Pd or Cu), enabling catalytic applications .

Advanced Research Questions

Q. Q4. How can researchers address contradictions in catalytic performance data involving this compound as a ligand?

Methodological Answer : Contradictions in catalytic efficiency (e.g., turnover numbers or enantioselectivity) may arise from:

  • Ligand-Metal Stoichiometry : Systematic titration studies (e.g., varying Pd:ligand ratios from 1:1 to 1:3) can identify optimal coordination.
  • Solvent Effects : Polar aprotic solvents (e.g., DMF) may stabilize metal-ligand complexes better than non-polar solvents.
  • Impurity Interference : Use HPLC or TLC to verify ligand purity, as residual bromine or acetic acid from synthesis can deactivate catalysts .

Q. Q5. What computational methods are suitable for modeling the electronic properties of this compound?

Methodological Answer :

  • DFT Calculations : Gaussian 09 or ORCA can optimize geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like 6-31G(d,p) are recommended for bromine-containing systems.
  • Hydrogen Bonding Analysis : Molecular dynamics simulations (e.g., in GROMACS) reveal how the hydrobromide salt interacts with solvents or biological targets via hydrogen bonds .

Q. Q6. How does the hygroscopic nature of this compound impact its stability in biological assays?

Methodological Answer :

  • Storage : Store desiccated at –20°C under argon to prevent hydrolysis. Pre-dry the compound in vacuo (40°C, 12 hr) before use.
  • In Assays : Use anhydrous DMSO for stock solutions and confirm concentration via UV-Vis (λ ~270 nm, ε ~4500 M1^{-1}cm1^{-1}). Control for moisture by including desiccant packs in assay plates .

Q. Q7. What strategies resolve discrepancies in biological activity data (e.g., enzyme inhibition) for this compound?

Methodological Answer :

  • Dose-Response Curves : Perform IC50 assays across a wide concentration range (nM–mM) to identify non-specific effects at high doses.
  • Counter-Ion Effects : Compare hydrobromide vs. hydrochloride salts to assess if bromide influences activity.
  • Metabolite Screening : LC-MS/MS can detect degradation products in buffer (e.g., hydrolyzed picolinic acid derivatives) that may confound results .

Data Analysis and Experimental Design

Q. Q8. How should researchers design experiments to study the compound’s metal-chelating behavior?

Methodological Answer :

  • Titration Calorimetry (ITC) : Measure binding constants (Kd) for metals like Fe3+^{3+} or Cu2+^{2+} in pH 7.4 buffer.
  • X-ray Crystallography : Co-crystallize the ligand with metal salts (e.g., CuCl2) to resolve coordination geometry.
  • Spectrophotometric Titration : Monitor UV-Vis shifts (e.g., ligand-to-metal charge transfer bands) to determine stoichiometry .

Q. Q9. What analytical approaches validate the purity of this compound for kinetic studies?

Methodological Answer :

  • HPLC : Use a C18 column with 0.1% TFA in water/acetonitrile gradient (5–95% ACN over 20 min) to quantify impurities (<0.5% area).
  • Elemental Analysis : Confirm Br content (theoretical: ~36.3%) via combustion analysis.
  • Karl Fischer Titration : Ensure water content <1% w/w .

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